molecular formula C25H25FN4O2 B11339483 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11339483
M. Wt: 432.5 g/mol
InChI Key: JQKGEHBXCLIHJG-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Piperazine Moiety: The quinazolinone core is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.

    Biological Research: It is used as a ligand in receptor binding studies to understand the interaction between drugs and their targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. The presence of the fluorophenyl group may enhance its metabolic stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C25H25FN4O2

Molecular Weight

432.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H25FN4O2/c1-32-19-8-6-18(7-9-19)29-10-12-30(13-11-29)25-27-16-21-23(28-25)14-17(15-24(21)31)20-4-2-3-5-22(20)26/h2-9,16-17H,10-15H2,1H3

InChI Key

JQKGEHBXCLIHJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5F

Origin of Product

United States

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